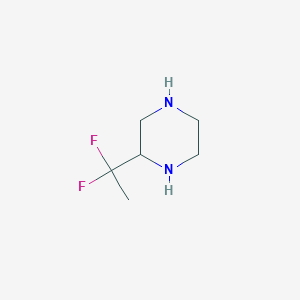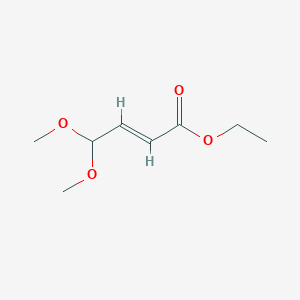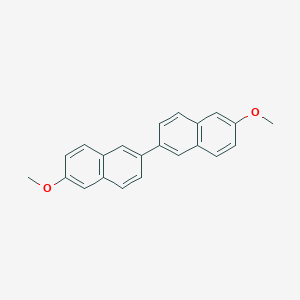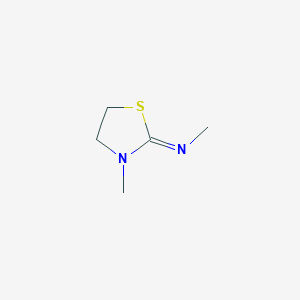
2-(1,1-Difluoroethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Difluoroethyl)piperazine, commonly known as DFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is a piperazine derivative that is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants.
作用机制
The mechanism of action of DFEP is not well understood. However, it is believed that DFEP acts as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. DFEP may also act as a GABA receptor agonist, which may be responsible for its anticonvulsant effects.
生化和生理效应
DFEP has been shown to have various biochemical and physiological effects. DFEP has been shown to have antipsychotic, antidepressant, and anticonvulsant effects in animal models. DFEP has also been shown to have sedative and anxiolytic effects. DFEP has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its antidepressant effects.
实验室实验的优点和局限性
DFEP has several advantages for lab experiments. DFEP is readily available and can be synthesized using different methods. DFEP is stable under normal laboratory conditions and can be stored for long periods without degradation. However, DFEP has some limitations for lab experiments. DFEP is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. DFEP is also toxic and requires careful handling.
未来方向
DFEP has several potential future directions. DFEP can be used as a building block in the synthesis of new drugs with improved therapeutic efficacy and fewer side effects. DFEP can also be used in the synthesis of new polymers and materials with improved properties. DFEP can also be used in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Conclusion:
In conclusion, DFEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials. DFEP has several advantages for lab experiments, but also has some limitations. DFEP has several potential future directions, including the development of new drugs, polymers, and materials. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
科学研究应用
DFEP has been studied extensively for its potential applications in various fields, including medicinal chemistry, polymer chemistry, and material science. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials, such as polyurethanes and polyamides.
属性
CAS 编号 |
111781-50-1 |
|---|---|
产品名称 |
2-(1,1-Difluoroethyl)piperazine |
分子式 |
C6H12F2N2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
2-(1,1-difluoroethyl)piperazine |
InChI |
InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3 |
InChI 键 |
NDQXSRKVNSUVEW-UHFFFAOYSA-N |
SMILES |
CC(C1CNCCN1)(F)F |
规范 SMILES |
CC(C1CNCCN1)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)
![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)








